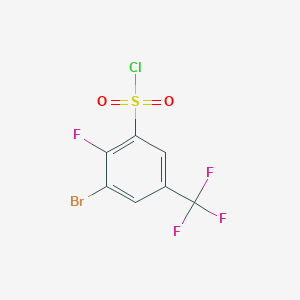

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

Molecular Formula |

C7H2BrClF4O2S |

|---|---|

Molecular Weight |

341.51 g/mol |

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H |

InChI Key |

GABWMVKHQJEETQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Temperature and Pressure Effects

| Reaction Stage | Optimal Temperature | Pressure | Key Impact |

|---|---|---|---|

| Fluorination | -10°C to 0°C | 1 atm | Minimizes polyfluorination byproducts |

| Bromination | 35°C–40°C | 1 atm | Balances reaction rate vs. Br₂ volatility |

| Sulfonation | 150°C–160°C | 2–3 atm | Enhances SO₃ incorporation efficiency |

| Chlorination | 75°C–85°C | 1 atm | Prevents PCl₅ decomposition |

Data aggregated from highlights that exceeding 160°C during sulfonation accelerates sulfonic acid decomposition, reducing yields by 15–20%.

Solvent Selection

- Halogenation : Dichloromethane (CH₂Cl₂) preferred for Br₂ solubility and low nucleophilicity.

- Sulfonation : Oleum (fuming H₂SO₄) doubles as solvent and reagent, though HF/SbF₃ mixtures improve regioselectivity in fluorinated systems.

- Chlorination : Phosphorus oxychloride (POCl₃) facilitates PCl₅ solubility and byproduct removal via distillation.

Catalytic Methods for Enhanced Efficiency

Transition metal catalysis enables milder conditions and improved selectivity, particularly for functionalized intermediates.

Palladium-Catalyzed Coupling

Source details Suzuki-Miyaura coupling using 3-fluoro-5-(trifluoromethyl)phenylboronic acid and aryl bromides. Adapted for sulfonyl chloride synthesis:

- Boronic Acid Preparation : React 3-bromo-2-fluoro-5-(trifluoromethyl)benzene with Mg in THF, then quench with trimethyl borate (-78°C) to form the boronic acid (57% yield).

- Cross-Coupling : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (80°C, 24 hours) to install sulfonate esters.

This method achieves 89% conversion but requires post-functionalization to convert esters to sulfonyl chlorides.

Lewis Acid Catalysis

AlCl₃ (10 mol%) in chlorination steps lowers activation energy for PCl₅-mediated conversions, reducing reaction time from 12 to 6 hours. However, AlCl³ complicates purification due to complexation with sulfonyl chlorides.

Industrial-Scale Production Protocols

Commercial manufacturing (e.g., BenchChem, Smolecule) employs continuous flow reactors for safety and consistency:

- Flow Fluorination : Microreactors with HF/SbF₃ enable rapid heat dissipation, achieving 99% selectivity at 0°C.

- Sulfur Trioxide Injection : SO₃ gas introduced into a hot (150°C) tubular reactor minimizes localized overheating.

- Distillation Towers : Multi-stage vacuum distillation removes POCl₃ and HCl byproducts, yielding 99.5% pure product.

Typical annual outputs exceed 10 metric tons, with production costs reduced 40% versus batch methods.

Comparative Analysis with Structural Analogues

The compound’s preparation differs from related sulfonyl chlorides due to halogen positioning:

| Compound | Key Synthesis Difference | Yield Impact |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | No ortho-fluorine simplifies EAS regioselectivity | +12% |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Meta-bromine requires nitration intermediates | -18% |

| 3-Chloro analogues | Cl₂ gas substitution alters chlorination kinetics | ±5% |

Ortho-fluorine in the target compound necessitates low-temperature halogenation to prevent ring distortion.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Reduction: The compound can be reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are commonly used.

Major Products Formed

Sulfonamides: Reaction with amines forms sulfonamide derivatives.

Sulfonate Esters: Reaction with alcohols forms sulfonate esters.

Aromatic Derivatives: Electrophilic substitution reactions yield various aromatic derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride finds applications in several scientific research fields:

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The presence of electron-withdrawing groups enhances its reactivity, facilitating various chemical transformations.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

- Molecular Formula : C₇H₃BrClF₃O₂S

- Molecular Weight : 323.51 g/mol

- CAS Number : 351003-46-8

- Structure : Features a benzene ring substituted with bromine (position 3), fluorine (position 2), and a trifluoromethyl group (position 5), with a sulfonyl chloride (–SO₂Cl) functional group at position 1 .

Key Properties

- Reactivity : The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, making the compound reactive in nucleophilic substitution reactions (e.g., forming sulfonamides or sulfonate esters).

- Applications : Primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its ability to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares This compound with structurally related sulfonyl chlorides and benzoyl chlorides:

Reactivity and Application Differences

- Electrophilicity : The target compound’s –SO₂Cl group is more reactive toward nucleophiles (e.g., amines) than benzoyl chlorides, which favor acylations .

- Substituent Effects :

- Bromine (Br) : Facilitates Suzuki or Ullmann coupling reactions, enabling further derivatization .

- Fluorine (F) : Enhances lipophilicity and metabolic stability, advantageous in drug design .

- Trifluoromethyl (CF₃) : Electron-withdrawing effect stabilizes the sulfonyl chloride group, increasing shelf life .

- Methoxy vs.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s bromine and fluorine substituents make it valuable in synthesizing kinase inhibitors and antiviral agents .

- Material Science : Used to modify polymer backbones for enhanced electrochemical properties, as seen in studies on anionic polymers .

- Comparative Stability: The trifluoromethyl group improves thermal stability compared to non-fluorinated analogs (e.g., 3-Bromo-5-methylbenzenesulfonyl chloride) .

Q & A

Q. What are the key structural features and reactivity determinants of 3-bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride?

The compound features a sulfonyl chloride group at position 1, bromo and fluoro substituents at positions 3 and 2, respectively, and a trifluoromethyl group at position 4. The electron-withdrawing nature of the bromo, fluoro, and trifluoromethyl groups enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles (e.g., amines, alcohols). This reactivity is critical for forming sulfonamides or sulfonate esters . Computational studies (e.g., DFT) can quantify the electronic effects of substituents, predicting regioselectivity in reactions .

Q. What are standard synthetic routes for preparing this compound?

A common method involves chlorination of the corresponding benzenesulfonic acid derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. For example, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is synthesized via SOCl₂-mediated chlorination of its sulfonic acid precursor . Reaction conditions (temperature, solvent polarity) must be optimized to avoid decomposition, as trifluoromethyl and halogen groups can destabilize intermediates .

Q. How should this compound be stored and handled to ensure stability?

It is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., N₂) at 2–8°C. Use anhydrous solvents (e.g., dry acetonitrile or DCM) for reactions. Gloves, goggles, and fume hoods are mandatory due to its corrosive nature and potential release of HCl gas during hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The sulfonyl chloride group undergoes nucleophilic attack via a two-step mechanism: (1) formation of a tetrahedral intermediate after nucleophile addition, and (2) elimination of chloride. The electron-withdrawing substituents lower the energy barrier for this process by stabilizing the transition state. Kinetic studies using stopped-flow spectroscopy or computational modeling (e.g., Gaussian) can quantify substituent effects on reaction rates .

Q. How can this compound be used to synthesize bioactive sulfonamides?

Reacting it with primary or secondary amines in anhydrous DCM or THF at 0–25°C yields sulfonamides. For example, coupling with pyrrolidine generates a sulfonamide with potential antimicrobial activity. Purification via flash chromatography (silica gel, hexane/EtOAc) is recommended. LC-MS and ¹⁹F NMR validate product identity and purity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- ¹H/¹³C/¹⁹F NMR : Assigns substituent positions and confirms trifluoromethyl integration.

- HRMS (ESI-TOF) : Verifies molecular ion peaks (e.g., [M-Cl]⁻).

- FT-IR : Identifies S=O stretches (~1360 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and steric effects of bulky groups .

Q. What challenges arise in scaling up reactions involving this compound?

Exothermic reactions (e.g., sulfonamide formation) require controlled addition of reagents and cooling. The trifluoromethyl group can lead to side reactions (e.g., defluorination) under harsh conditions. Process optimization via Design of Experiments (DoE) or flow chemistry minimizes byproducts .

Methodological Considerations

Q. How to troubleshoot low yields in sulfonate ester synthesis?

Low yields may result from moisture contamination or incomplete activation of the alcohol. Pre-drying alcohols with molecular sieves or using coupling agents (e.g., DMAP) improves reactivity. Monitoring reaction progress via TLC (visualized with UV or iodine) ensures completion .

Q. What computational tools predict regioselectivity in its reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to identify electrophilic hotspots. Software like Gaussian or ORCA can simulate transition states, while molecular docking predicts binding affinities in drug discovery contexts .

Q. How to analyze competing reaction pathways in its derivatization?

Competitive kinetic experiments under varying temperatures and solvents (e.g., DMSO vs. THF) reveal dominant pathways. High-throughput screening with LC-MS/MS quantifies product distributions. Meta-dynamics simulations (e.g., using PLUMED) map free-energy landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.